Bufrolin disodium, chemically known as disodium 6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate, is a compound of interest in pharmacological research. Its molecular formula is , and it has a molecular weight of 400.3 g/mol. Bufrolin disodium is classified as a pharmaceutical agent, primarily investigated for its potential effects on G protein-coupled receptors (GPCRs), particularly GPR35 .
The synthesis of bufrolin disodium involves the reaction of 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid with sodium hydroxide to produce the disodium salt. This reaction typically occurs under controlled conditions to ensure the formation of a high-purity product.
In industrial settings, the synthesis follows similar routes but is scaled up to meet production demands. The process emphasizes the use of high-purity reagents and stringent quality control measures to guarantee the consistency and purity of bufrolin disodium.
Bufrolin disodium features a complex molecular structure characterized by a phenanthroline core with multiple functional groups. The InChI representation for bufrolin disodium is:
The structural formula reveals the presence of two carboxylate groups and a butyl substituent on the phenanthroline skeleton, contributing to its biological activity.
Bufrolin disodium can undergo various chemical reactions:
These reactions are significant for modifying bufrolin disodium to enhance its pharmacological properties or develop new derivatives.
Bufrolin acts primarily through its interaction with G protein-coupled receptors, specifically GPR35. This receptor has been implicated in various physiological processes and is activated by endogenous metabolites like lysophosphatidic acid . Bufrolin's mechanism involves modulating receptor activity, which can lead to therapeutic effects in conditions related to inflammation and pain modulation. Studies have shown that bufrolin exhibits low nanomolar potency in activating GPR35 .
Bufrolin disodium appears as a white to off-white powder with good solubility in water due to its ionic nature from the disodium salt formation.
Key chemical properties include:
These properties make bufrolin disodium suitable for various applications in pharmaceutical formulations .
Bufrolin disodium has been explored for its potential therapeutic applications in modulating GPCR activity, particularly GPR35. Research suggests that it may have anti-inflammatory and analgesic effects due to its ability to activate this receptor pathway. Its role as a pharmacological tool could extend into studies related to metabolic disorders and pain management .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7